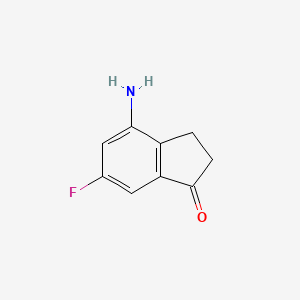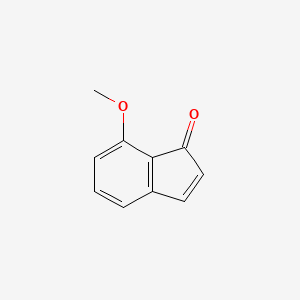![molecular formula C6H6BN3O2 B11918909 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring fused together, with a boronic acid functional group attached to the pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its rapidity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and the attached functional groups.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylboronic acid: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is unique due to its specific boronic acid functional group, which imparts distinct reactivity and biological activity. The presence of the boronic acid group allows for unique interactions with biological targets and facilitates various chemical transformations, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H |
InChI Key |
TZRGFSIYGYTYCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC=NN2C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)


![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)


![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)

